molecular formula C9H5ClF3N5O2 B6594445 3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 1092346-59-2

3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B6594445
CAS No.: 1092346-59-2
M. Wt: 307.62 g/mol
InChI Key: UDYQEXDTJJXFJG-UHFFFAOYSA-N
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Description

3-Chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and a nitro-1,2,4-triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chloro-substituted precursor under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use in drug discovery, particularly in targeting specific enzymes or receptors.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, with studies investigating its efficacy in treating various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro-1,2,4-triazole group, in particular, is known to interact with various enzymes and receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

  • 3-Chloro-2-(trifluoromethyl)pyridine: This compound lacks the nitro-1,2,4-triazole group, resulting in different chemical and biological properties.

  • 2-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine: This compound has a similar structure but lacks the chlorine and trifluoromethyl groups, leading to variations in reactivity and biological activity.

Uniqueness: 3-Chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-chloro-2-[(3-nitro-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N5O2/c10-6-1-5(9(11,12)13)2-14-7(6)3-17-4-15-8(16-17)18(19)20/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYQEXDTJJXFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=NC(=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137381
Record name 3-Chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-59-2
Record name 3-Chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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